molecular formula C19H20Cl2N4O B2885853 3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797981-92-0

3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

货号: B2885853
CAS 编号: 1797981-92-0
分子量: 391.3
InChI 键: SECAXKPUPAQOEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A propanamide backbone linked to a 3,4-dichlorophenyl group, a motif shared with the herbicide propanil (N-(3,4-dichlorophenyl)propanamide) .

属性

IUPAC Name

3-(3,4-dichlorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O/c1-13-9-18-23-11-15(12-25(18)24-13)3-2-8-22-19(26)7-5-14-4-6-16(20)17(21)10-14/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECAXKPUPAQOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.

    Linking the Propyl Chain: The propyl chain is typically introduced through a series of alkylation reactions, where the pyrazolo[1,5-a]pyrimidine core is alkylated with a propyl halide under basic conditions.

    Formation of the Propanamide Linkage: The final step involves the formation of the amide bond, usually through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

3-(3,4-Dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazolo[1,5-a]pyrimidine ring or the propyl chain, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

科学研究应用

3-(3,4-Dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

作用机制

The mechanism of action of 3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways and leading to various biological effects.

相似化合物的比较

Propanil (N-(3,4-Dichlorophenyl)propanamide)

  • Structure : Simplest analog, lacking the pyrazolopyrimidine-propyl chain.
  • Use : Herbicide, inhibiting photosynthesis in weeds .
  • Key Differences :
    • The target compound’s pyrazolopyrimidine group may broaden its mechanism of action (e.g., kinase inhibition or nucleic acid interference).
    • Increased molecular weight (target compound ~419.5 g/mol vs. propanil ~218.1 g/mol) likely improves binding affinity but may reduce bioavailability.

3-(3-Fluorobenzenesulfonamido)-N-(3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide

  • Structure : Replaces the dichlorophenyl group with a 3-fluorobenzenesulfonamido moiety .
  • Molecular Weight : 419.5 g/mol (identical to target compound).
  • Key Differences: Sulfonamide group introduces stronger hydrogen-bonding capacity. Fluorine’s electronegativity may alter electronic properties, affecting receptor interactions. No bioactivity data available, but sulfonamides are known for antimicrobial and enzyme-inhibiting roles.

3-(Dimethylamino)-N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

  • Structure: Substitutes propanamide with benzamide and adds a dimethylamino group .
  • Molecular Weight : 337.4 g/mol.
  • Key Differences: Benzamide backbone may reduce flexibility compared to propanamide. Dimethylamino group enhances solubility but could reduce membrane permeability due to increased polarity.

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-Propoxyphenyl)propanamide

  • Structure : Replaces pyrazolo[1,5-a]pyrimidine with triazolo[1,5-a]pyrimidine and substitutes dichlorophenyl with 4-propoxyphenyl .
  • Molecular Weight : 367.4 g/mol.
  • Key Differences: Triazole ring offers additional hydrogen-bonding sites.

Structural and Functional Analysis

Table 1: Molecular Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₈Cl₂N₄O ~419.5* 3,4-Dichlorophenyl, pyrazolopyrimidine-propyl
Propanil C₉H₉Cl₂NO 218.1 3,4-Dichlorophenyl
3-(3-Fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide C₁₉H₂₂FN₅O₃S 419.5 3-Fluorobenzenesulfonamido
3-(Dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide C₁₉H₂₃N₅O 337.4 Dimethylamino, benzamide
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide C₂₀H₂₅N₅O₂ 367.4 Triazolo[1,5-a]pyrimidine, 4-propoxyphenyl

Bioactivity Insights from Structural Analogues

  • Pyrazolopyrimidine Derivatives : highlights that pyrazolopyrimidine-based compounds exhibit herbicidal and fungicidal activity, with chiral centers enhancing potency . The target compound’s 2-methyl group may similarly optimize steric interactions.
  • Dichlorophenyl vs. Fluorophenyl : Chlorine atoms in propanil contribute to its herbicidal activity via electron withdrawal . Fluorine in the sulfonamido analog () may offer similar electronic effects but with altered metabolic stability.
  • Triazolo vs.

生物活性

3-(3,4-Dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer research and inflammation modulation. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 5-(2,3-dichlorophenyl)-N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
  • Molecular Formula : C18H13Cl2N5
  • Molecular Weight : 370.235 g/mol
  • CAS Number : Not available

The compound features a dichlorophenyl group attached to a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a crucial protein involved in inflammatory responses and cancer progression. By inhibiting IRAK4, these compounds may reduce inflammatory signaling pathways and promote apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, they have shown efficacy against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of cell proliferation.
  • Disruption of cell cycle progression.

In vitro studies demonstrated that the compound significantly inhibited the growth of HeLa (cervical cancer) and L929 (fibroblast) cells, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are primarily linked to its ability to modulate cytokine production. By inhibiting IRAK4 activity, it can effectively decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation can alleviate symptoms associated with chronic inflammatory diseases .

Research Findings and Case Studies

A notable study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The findings revealed:

CompoundCell LineIC50 (µM)Mechanism
3-(3,4-Dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamideHeLa12.5Apoptosis induction
3-(3,4-Dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamideL92915.0Cell cycle arrest

These results indicate that the compound exhibits potent anticancer activity with relatively low IC50 values, highlighting its potential for further development .

常见问题

Q. Advanced

  • Reproducibility checks : Standardize assay protocols (e.g., cell line viability, incubation time).
  • Orthogonal assays : Compare in vitro enzyme inhibition with cellular activity (e.g., Western blot vs. fluorescence-based readouts).
  • Meta-analysis : Use statistical tools (e.g., Bayesian inference) to weight data from multiple studies .

What computational modeling approaches predict binding affinity and mechanism of action?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs).
  • Quantum mechanical calculations : Density Functional Theory (DFT) analyzes electronic properties influencing binding.
  • MD simulations : Assess stability of ligand-receptor complexes over nanoseconds .

How can SAR studies improve the pharmacological profile of derivatives?

Q. Advanced

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyrazolopyrimidine core to enhance potency.
  • Side-chain diversification : Replace the propyl linker with PEGylated chains to improve solubility.
  • In silico screening : Virtual libraries prioritize derivatives with optimal ADMET properties .

What physicochemical properties influence bioavailability, and how are they measured?

Q. Basic

  • LogP : Determined via shake-flask method or HPLC retention time.
  • Solubility : Measured in buffered solutions (pH 1.2–7.4) using UV spectrophotometry.
  • Stability : Assess degradation under stress conditions (heat, light, humidity) via LC-MS .

What experimental design principles apply to metabolic stability studies?

Q. Advanced

  • In vitro models : Liver microsomes or hepatocytes quantify phase I/II metabolism.
  • LC-MS/MS : Identifies major metabolites and clearance pathways.
  • DoE : Optimize incubation conditions (e.g., NADPH concentration, time) .

How is target engagement validated in complex biological systems?

Q. Advanced

  • Competitive binding assays : Use radiolabeled ligands or fluorescent probes (e.g., TR-FRET).
  • Genetic knockdown : CRISPR/Cas9 or siRNA silencing confirms target dependency.
  • Thermal shift assays : Monitor protein stabilization upon ligand binding .

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